molecular formula C25H17Cl2N3S B10937001 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

Cat. No.: B10937001
M. Wt: 462.4 g/mol
InChI Key: KTUSMDYIIOUSKB-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a pyrazole ring substituted with chlorophenyl groups and a thiazole ring

Preparation Methods

The synthesis of 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a diketone or β-keto ester in the presence of an acid catalyst.

    Substitution with chlorophenyl groups: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the chlorophenyl groups.

    Formation of the thiazole ring: The final step involves the cyclization of the substituted pyrazole with a thioamide or a similar sulfur-containing compound under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can be compared with other similar compounds, such as:

    2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole: This compound lacks the methyl group on the thiazole ring, which may affect its chemical reactivity and biological activity.

    2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-5-methyl-1,3-thiazole: This compound lacks the phenyl group on the thiazole ring, which may influence its overall stability and interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H17Cl2N3S

Molecular Weight

462.4 g/mol

IUPAC Name

2-[3,5-bis(4-chlorophenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C25H17Cl2N3S/c1-16-24(19-5-3-2-4-6-19)28-25(31-16)30-23(18-9-13-21(27)14-10-18)15-22(29-30)17-7-11-20(26)12-8-17/h2-15H,1H3

InChI Key

KTUSMDYIIOUSKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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